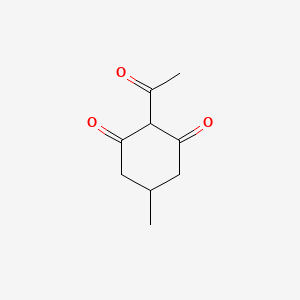

2-Acetyl-5-methylcyclohexane-1,3-dione

Description

Significance of 1,3-Dicarbonyl Compounds as Key Synthons in Organic Synthesis

1,3-Dicarbonyl compounds are a cornerstone of organic synthesis due to the unique reactivity conferred by the two carbonyl groups. The carbon atom situated between the two carbonyls, known as the α-carbon, exhibits significantly enhanced acidity compared to a simple ketone or aldehyde. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance, delocalizing the negative charge over the dicarbonyl framework.

This facile generation of a stable enolate is central to the utility of 1,3-dicarbonyls as key synthons. These enolates are excellent nucleophiles and can participate in a wide array of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. Some of the key reactions involving 1,3-dicarbonyl compounds include:

Alkylation Reactions: The enolate can react with alkyl halides in a nucleophilic substitution reaction to introduce alkyl chains at the α-carbon.

Michael Additions: As soft nucleophiles, these enolates can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Condensation Reactions: They can participate in various condensation reactions, such as the Knoevenagel and aldol-type condensations, to form new carbon-carbon double bonds and larger molecular structures.

The versatility of 1,3-dicarbonyl compounds makes them indispensable starting materials and intermediates for the synthesis of a diverse range of compounds, including pharmaceuticals, natural products, and heterocyclic systems.

Structural and Electronic Context of 2-Acetyl-5-methylcyclohexane-1,3-dione within Cyclohexane-1,3-dione Chemistry

This compound belongs to the class of cyclic β-triketones. The presence of a third carbonyl group, the acetyl group at the 2-position, further enhances the acidity of the methine proton at this position, making it readily removable under basic conditions.

A key feature of 2-acyl-cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the triketo form and various enol forms. libretexts.orgyoutube.com The enolic tautomers are often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and an adjacent carbonyl oxygen, creating a stable six-membered ring. libretexts.org This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the cyclohexane (B81311) ring. The presence of conjugation in the enol form also contributes to its stability. youtube.com

While detailed experimental studies on this compound are limited, its structural analogy to more studied compounds like 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (B154924) (also known as 2-acetyldimedone) suggests its potential utility in areas such as the synthesis of heterocyclic compounds and as a protecting group in peptide synthesis. smolecule.com

Interactive Data Table for this compound

| Property | Value | Source |

| CAS Number | 81930-38-3 | molbase.com |

| Molecular Formula | C₉H₁₂O₃ | molbase.com |

| Molecular Weight | 168.19 g/mol | molbase.com |

| Synonyms | 2-Acetyl-5-methyl-1,3-cyclohexanedione, 2-Acetyl-5-methyl-cyclohexan-1,3-dion | molbase.com |

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-5-methylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h5,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLGPCSCIUTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512340 | |

| Record name | 2-Acetyl-5-methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81930-38-3 | |

| Record name | 2-Acetyl-5-methylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetyl 5 Methylcyclohexane 1,3 Dione and Its Structural Analogues

Strategies for the Construction of the 2-Acetyl-1,3-dione Core

The introduction of the acetyl group at the C2 position of the cyclohexane-1,3-dione ring is a critical step in the synthesis of the target molecule. Various strategies have been developed to achieve this, primarily involving the acylation of a pre-formed dione (B5365651) ring.

O-C Isomerization of Enol Esters to 2-Acetyl-cyclohexane-1,3-diones

A prominent method for the C-acylation of β-dicarbonyl compounds involves the O-C isomerization of their corresponding enol esters. researchgate.net In this process, the enolate of a cyclohexane-1,3-dione is first O-acylated to form an enol ester. This intermediate then undergoes a rearrangement to yield the C-acylated product, 2-acetyl-cyclohexane-1,3-dione.

The mechanism of this isomerization has been a subject of study, with investigations into whether it proceeds through an intramolecular or intermolecular pathway. bit.edu.cnbit.edu.cn The driving force for this rearrangement is believed to be the inherent instability of the enol ester, which can be attributed to electrostatic repulsion between the oxygen atoms of the 2-acyl group and the two carbonyl groups of the dione ring. researchgate.net This repulsion can cause a deformation from planarity, making the enol ester susceptible to enolization and subsequent isomerization to the more stable C-acylated tautomer. researchgate.net Theoretical studies have been conducted to further elucidate the mechanism of this transformation. bit.edu.cn

| Reactant | Reagents | Product | Key Features |

| Cyclohexane-1,3-dione | 1. Base (e.g., NaH) 2. Acetylating agent (e.g., Acetyl chloride) 3. Catalyst for isomerization | 2-Acetyl-cyclohexane-1,3-dione | Formation of enol ester intermediate, followed by O-C acyl migration. |

Functionalization of 5-Substituted Cyclohexane-1,3-diones

Another key strategy involves the direct acylation of a pre-existing 5-substituted cyclohexane-1,3-dione. This approach is advantageous as it allows for the introduction of the desired substituent at the 5-position prior to the acylation step. The synthesis of 2-acyl-cyclohexane-1,3-diones can be achieved by reacting a 1,3-cyclohexanedione (B196179) derivative with a carboxylic acid derivative in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

This method provides a direct route to a variety of 2-acyl derivatives. For instance, reacting 5-methylcyclohexane-1,3-dione (B151930) with acetic anhydride (B1165640) can introduce the acetyl group at the 2-position. smolecule.com The reactivity of the active methylene (B1212753) group between the two carbonyls facilitates this electrophilic substitution.

| Starting Material | Reagents | Product |

| 5-Methylcyclohexane-1,3-dione | Acetic anhydride, Catalyst | 2-Acetyl-5-methylcyclohexane-1,3-dione |

| 5,5-Dimethylcyclohexane-1,3-dione (B117516) | Acid derivative, DCC, TEA, DMAP | 2-Acyl-5,5-dimethylcyclohexane-1,3-dione mdpi.com |

Cyclization Reactions in the Synthesis of Cyclohexane-1,3-dione Derivatives

The formation of the six-membered ring is a fundamental aspect of synthesizing cyclohexane-1,3-dione derivatives. Intramolecular condensation reactions are powerful tools for this purpose.

Dieckmann Cyclization Approaches to Cyclic Diketones

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic method for forming cyclic β-keto esters. openstax.orgyoutube.com While this reaction directly produces a β-keto ester, this product can be a valuable precursor to the desired 1,3-dione system. The reaction is particularly effective for the synthesis of five- and six-membered rings from 1,6- and 1,7-diesters, respectively. openstax.org

The mechanism involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. openstax.orgyoutube.com Subsequent loss of an alkoxide group yields the cyclic β-keto ester. openstax.org This intermediate can then be further modified, for example, through hydrolysis and decarboxylation, to generate a cyclic ketone, which can then be functionalized to produce the target dione. core.ac.uk

| Substrate Type | Base | Primary Product | Ring Size |

| 1,7-Diester | Sodium ethoxide | Cyclic β-keto ester | 6-membered openstax.org |

| 1,6-Diester | Sodium ethoxide | Cyclic β-keto ester | 5-membered openstax.org |

Intramolecular Condensation Pathways for Cyclohexanedione Rings (e.g., Aldol (B89426) Condensation)

Intramolecular aldol condensation is a powerful method for constructing cyclic systems, including the cyclohexanedione ring. openstax.orglibretexts.org This reaction occurs when a molecule contains two carbonyl groups, allowing for the formation of an enolate and a subsequent intramolecular nucleophilic attack on the other carbonyl group. openstax.orglibretexts.orgkhanacademy.org

For the synthesis of six-membered rings, a 1,5-diketone is a suitable precursor. openstax.orglibretexts.org Treatment of a 1,5-diketone with a base generates an enolate, which then attacks the other carbonyl group to form a six-membered ring. openstax.orglibretexts.org Subsequent dehydration of the aldol addition product leads to the formation of a cyclohexenone. This can then be further manipulated to yield the desired cyclohexane-1,3-dione. The stability of the resulting ring system is a major driving force for these reactions, with five- and six-membered rings being preferentially formed due to their lower ring strain. libretexts.orglibretexts.org

A notable example is the synthesis of 5,5-dimethylcyclohexane-1,3-dione (dimedone), which involves a Michael addition followed by an intramolecular aldol condensation. studycorgi.com

| Precursor | Reaction Type | Product | Key Features |

| 1,5-Diketone | Intramolecular Aldol Condensation | Cyclohexenone | Formation of a stable six-membered ring. openstax.orglibretexts.org |

| Diethyl malonate and Mesityl oxide | Michael Addition followed by Intramolecular Aldol Condensation | Dimedone precursor | A multi-step one-pot synthesis. studycorgi.com |

Regioselective and Stereoselective Alkylation of Cyclohexane-1,3-dione Systems

The introduction of substituents at specific positions on the cyclohexane-1,3-dione ring with control over their spatial orientation is crucial for the synthesis of complex target molecules.

The alkylation of 2-methylcyclohexane-1,3-dione (B75653) can be challenging due to the potential for O-alkylation versus C-alkylation, especially with unactivated electrophiles. nih.gov A method to overcome this involves the use of ketodimethyl hydrazones as intermediates. This strategy allows for high-yielding C-selective alkylation with unactivated sp3 electrophiles, providing access to 2,2-dialkylcyclohexane-1,3-diones which are valuable building blocks in natural product synthesis. nih.gov

Stereoselectivity in the alkylation of cyclohexane (B81311) derivatives is often governed by steric factors. Substituents on a cyclohexane ring generally prefer to occupy the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orglumenlearning.com These interactions are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orglumenlearning.com The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. libretexts.org This principle can be used to control the stereochemical outcome of alkylation reactions on the cyclohexane-1,3-dione scaffold.

| Substrate | Challenge | Solution | Outcome |

| 2-Methylcyclohexane-1,3-dione | Preferential O-alkylation with unactivated electrophiles | Alkylation via ketodimethyl hydrazone intermediate | High-yielding C-selective alkylation nih.gov |

| Monosubstituted cyclohexane | Control of stereochemistry | Exploiting the preference for equatorial substitution to avoid 1,3-diaxial interactions | Stereoselective formation of the thermodynamically more stable product libretexts.orglumenlearning.com |

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis offers efficient and atom-economical routes to complex molecules. Both transition metal catalysis and heterogeneous catalysis have been employed to synthesize and functionalize cyclohexane-1,3-dione frameworks.

Transition metals, particularly rhodium and palladium, are versatile catalysts for forming new bonds and constructing cyclic systems. Rhodium(II) catalysts have been effectively used in transformations involving 2-diazocyclohexane-1,3-diones, which are precursors to reactive metallocarbene intermediates.

One notable application is the formal 1,3-cycloaddition of 2-diazocyclohexane-1,3-diones with enol ethers, catalyzed by Rh(II) complexes. researchgate.net This reaction proceeds through a proposed concerted mechanism to afford dihydrofuran derivatives. researchgate.net While attempts to achieve high enantioselectivity in these specific cycloadditions have been challenging, the methodology demonstrates the power of transition metal catalysis to construct complex heterocyclic scaffolds from dione precursors. researchgate.net

Furthermore, Rh(III)-catalyzed C–H activation and annulation reactions using cyclohexane-1,3-dione as a coupling partner have been developed to produce tetrahydrocarbazol-4-one derivatives, which are important structural motifs. nih.gov Palladium catalysis is also widely employed for various C-C bond-forming reactions, showcasing the broad utility of transition metals in the functionalization of carbocyclic systems. nih.govchemrxiv.orgresearchgate.netiupac.org

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and enhanced stability. Mesoporous silica (B1680970) materials like SBA-15 are excellent supports for catalysts due to their high surface area, ordered pore structure, and thermal stability. researchgate.netmdpi.com

The surface of SBA-15 is rich in silanol (B1196071) (Si-OH) groups, which can be functionalized to create active catalytic sites. researchgate.net For instance, SBA-15 can be modified with acidic or basic functional groups or used as a support for metal nanoparticles to catalyze a variety of organic transformations. mdpi.comrsc.org

In the context of dione chemistry, functionalized SBA-15 can act as a solid acid or base catalyst for key bond-forming reactions relevant to the synthesis of this compound analogues. These reactions include:

Knoevenagel Condensation: Catalyzing the reaction between an active methylene compound (like 5-methylcyclohexane-1,3-dione) and an aldehyde or ketone.

Michael Addition: Facilitating the addition of the dione to α,β-unsaturated carbonyl compounds.

By tethering specific catalytic species to the SBA-15 framework, chemists can design robust and recyclable catalysts for the efficient formation of C-C, C-O, C-S, and C-N bonds, providing a green and sustainable approach to the synthesis of complex dione derivatives.

Table 2: Applications of SBA-15-Based Catalysts in Organic Synthesis

| Catalyst System | Reaction Type | Key Advantage |

|---|---|---|

| W-SBA-15 | Epoxidation | High activity and selectivity. mdpi.com |

| SBA-15/Au⁰ Nanohybrid | Solvent-free Oxidation | Leach-resistant, recyclable, high conversion. rsc.org |

| NiMo/β-SBA-15 | Hydrodesulfurization (HDS) | High catalytic activity due to tailored acidity. mdpi.com |

| Functionalized SBA-15 | Condensation/Addition | High surface area, reusability, tunable functionality. researchgate.net |

Mechanistic Investigations and Reactivity Profiles of 2 Acetyl 5 Methylcyclohexane 1,3 Dione Systems

Fundamental Reaction Mechanisms of 1,3-Diketone Reactivity

The reactivity of 1,3-dicarbonyl compounds, such as 2-acetyl-5-methylcyclohexane-1,3-dione, is rich and varied, owing to the electronic interplay between the two carbonyl groups and the acidity of the intervening methylene (B1212753) protons. These structural features make them versatile substrates in a range of catalytic transformations.

Metal-catalyzed reactions of diazo compounds are a powerful method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In these reactions, a transition metal complex, frequently a dirhodium(II) carboxylate or carboxamidate, catalyzes the decomposition of a diazo compound to release dinitrogen gas and generate a highly reactive metal carbenoid intermediate. libretexts.orgbeilstein-journals.org These electrophilic carbenoids can then undergo a variety of transformations, including insertion into C-H and O-H bonds. organicreactions.orgu-tokyo.ac.jp

For a 1,3-diketone like this compound, which exists in equilibrium with its enol form, two primary insertion pathways are available:

O-H Insertion: The enol tautomer possesses an acidic hydroxyl group. The metal carbenoid can readily insert into this O-H bond, which is often a very fast and favorable process, leading to the formation of an enol ether.

C-H Insertion: The diketone also features several C-H bonds. The highly energetic carbenoid is capable of inserting into these bonds, a reaction that is a powerful tool for C-H functionalization. libretexts.orgbeilstein-journals.org In the case of this compound, potential sites include the methyl group of the acetyl moiety, the C-H bond at the 5-position, and the various methylene C-H bonds on the cyclohexane (B81311) ring.

The general mechanism begins with the coordination of the diazo compound to the dirhodium(II) catalyst, followed by the rate-limiting expulsion of nitrogen to form the rhodium carbenoid. libretexts.org This intermediate then reacts with the diketone substrate through a concerted transition state to yield the final insertion product and regenerate the catalyst. beilstein-journals.org

When a substrate presents multiple reactive sites, the selectivity of the reaction becomes critically important. In the reactions of this compound with metal carbenoids, both chemoselectivity (O-H vs. C-H insertion) and regioselectivity (which C-H bond reacts) are key considerations. slideshare.net

Several factors govern these outcomes:

Electronic Effects: The O-H bond of the enol is highly polarized and acidic, making it electronically favored for reaction with the electrophilic carbenoid. C-H bonds are significantly less polarized and generally less reactive. However, the electrophilicity of the carbenoid itself can be tuned; less electrophilic carbenoids exhibit greater selectivity. beilstein-journals.org

Steric Repulsion: The steric environment around potential reaction sites plays a crucial role. The bulky rhodium catalyst and substituents on both the carbenoid and the diketone substrate can hinder approach to certain bonds. For instance, the C-H bonds on the more substituted face of the cyclohexane ring or those near the existing methyl and acetyl groups may be sterically shielded. fiveable.me

Distortion and Strain: The conformation of the cyclohexane ring can influence the accessibility and reactivity of its C-H bonds. Ring strain in the transition state can disfavor certain insertion pathways. fiveable.me In reactions leading to new ring formation, such as intramolecular C-H insertion, the stability of the resulting ring system (e.g., a five-membered ring is often favored) dictates regioselectivity. beilstein-journals.org

The interaction of cyanothioacetamide with 2-acetylcyclohexanone (B32800) has been shown to be non-regiospecific, leading to a mixture of pyridine-2(1H)-thiones, highlighting that subtle differences in the reactivity of the carbonyl groups in unsymmetrical diketones can lead to multiple products. researchgate.net The final product ratio is determined by the interplay of these steric and electronic factors.

Solvent effects are a critical but often overlooked aspect of catalytic reactions, capable of influencing reaction rates, selectivity, and even the operative mechanism. mdpi.com In rhodium(II)-catalyzed reactions, solvent molecules can play several roles. They can coordinate to the axial sites of the dimeric rhodium catalyst, modulating its electronic properties and, consequently, its reactivity.

For instance, water or other Lewis basic solvents can coordinate to the rhodium center, potentially influencing the rate of carbenoid formation or its subsequent reactivity. While often considered a contaminant, water can sometimes participate directly in the catalytic cycle, for example, by facilitating proton transfer steps. In multicomponent reactions, the choice of solvent can be vital for success, with solubility differences and specific solvent-solute interactions potentially directing the reaction down a specific pathway. mdpi.com The combined effects of the catalyst and the solvent are crucial for optimizing reaction outcomes, such as improving yields or selecting for a desired product from multiple possibilities. mdpi.com

Tautomerism and Isomerization Pathways in Cyclohexane-1,3-diones

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the chemistry of carbonyl compounds. For cyclohexane-1,3-diones, the keto-enol equilibrium is a defining characteristic of their structure and reactivity. masterorganicchemistry.com

Most simple ketones exist predominantly in their keto form at equilibrium. masterorganicchemistry.com However, for 1,3-dicarbonyl compounds like this compound, the enol tautomer is significantly stabilized and can be the major form present. libretexts.orglibretexts.org This enhanced stability arises from two primary factors:

Intramolecular Hydrogen Bonding: The geometry of the enol form allows for the formation of a stable, six-membered ring through a hydrogen bond between the enolic hydroxyl group and the oxygen of the adjacent carbonyl group. libretexts.orgyoutube.com This internal hydrogen bond is a powerful stabilizing interaction not possible in the keto form.

For an unsymmetrical diketone like 2-methylcyclohexanone, the more stable enol tautomer is typically the one with the more substituted double bond. libretexts.org In this compound, enolization can occur towards either of the ring carbonyls or the acetyl carbonyl, but the most stable enol is the one that is part of the conjugated, hydrogen-bonded system within the ring.

| Compound | % Keto Form | % Enol Form | Stabilizing Factors for Enol |

|---|---|---|---|

| Acetone | >99.9% | <0.1% | Minimal |

| 2,4-Pentanedione | 15% | 85% | Conjugation, Intramolecular H-Bond |

| Cyclohexanone | ~99% | ~1% | Alkene Substitution |

This table illustrates the significant shift toward the enol form for 1,3-dicarbonyls compared to simple ketones. Data is for general illustration of the principle.

The precise position of the keto-enol equilibrium is sensitive to both the substitution pattern on the molecule and the nature of the surrounding solvent. mdpi.com

Solvents: The solvent has a profound impact on tautomeric equilibria. nih.govnih.gov The effect is largely dependent on the solvent's polarity and its ability to act as a hydrogen-bond donor or acceptor.

In nonpolar solvents (e.g., carbon tetrachloride, hexane), the intramolecular hydrogen bond that stabilizes the enol form is strong and undisrupted. This leads to a higher proportion of the enol tautomer at equilibrium. masterorganicchemistry.com

In polar, protic solvents (e.g., water, methanol), the solvent molecules can compete with the intramolecular hydrogen bond by forming their own hydrogen bonds with the carbonyl and hydroxyl groups of the diketone. This solvation can stabilize the keto form more effectively and disrupt the internal stabilization of the enol, thus shifting the equilibrium toward the keto tautomer. masterorganicchemistry.com

Polar, aprotic solvents (e.g., DMSO) can also influence the equilibrium through dipole-dipole interactions.

Studies on similar systems have shown that the percentage of the enol tautomer can vary dramatically with the solvent. masterorganicchemistry.com

| Solvent | % Enol Tautomer | Solvent Type |

|---|---|---|

| Water (D₂O) | <2% | Polar, Protic |

| Acetonitrile | 8% | Polar, Aprotic |

| Carbon Tetrachloride | 49% | Nonpolar |

Data from a study on acetoacetic acid illustrates the strong dependence of tautomeric equilibria on the solvent environment. masterorganicchemistry.com A similar trend is expected for other 1,3-dicarbonyl systems.

Derivatization Reactions of the this compound Scaffold

The this compound scaffold is a versatile building block in organic synthesis, characterized by multiple reactive centers. Its unique structure, featuring a β-triketone system, allows for a wide range of chemical transformations. The reactivity is primarily dictated by the acidic α-proton at the C2 position, the electrophilic nature of the three carbonyl carbons, and the potential for enolization. These features enable extensive derivatization through various synthetic methodologies.

Electrophilic and Nucleophilic Transformations at C2, C3, and C5 positions

The reactivity of the this compound system is centered around the C2, C1/C3, and C5 positions, each exhibiting distinct chemical behavior.

C2 Position (α-carbon): The hydrogen atom at the C2 position is highly acidic due to its location between three carbonyl groups (one exocyclic acetyl and two endocyclic). This facilitates easy deprotonation by a mild base to form a stable enolate anion. This nucleophilic enolate is the key intermediate for a variety of electrophilic substitution reactions. C-acylation, for instance, can be achieved using acylating agents like N-perfluoroacylimidazole to introduce new acyl groups at this position. researchgate.net This high reactivity makes the C2 position a primary site for functionalization.

C5 Position: The C5 position, bearing a methyl group, is generally less reactive towards electrophilic or nucleophilic transformations compared to the C2 and carbonyl positions. Its functionalization typically requires more specific and often harsher reaction conditions, and it is not a common site for derivatization under standard protocols.

The following table summarizes the primary transformations at these key positions.

| Position | Type of Transformation | Reagent Class | Product Type |

| C2 | Electrophilic Substitution | Alkyl Halides, Acyl Chlorides | C-alkylated/C-acylated 1,3-diones |

| C1/C3 | Nucleophilic Addition | Hydrazines, Amines | Heterocyclic adducts, Imines |

| C5 | (Generally Unreactive) | N/A | N/A |

Ring Modification Reactions (e.g., Spirocyclopropane Formation from 1,3-cyclohexanediones)

The rigid scaffold of 1,3-cyclohexanediones can be modified to create spirocyclic systems, which are valuable structural motifs in natural products and medicinal chemistry. A key example is the formation of spirocyclopropanes.

One established method for synthesizing spirocyclopropanes from 1,3-dione derivatives involves a two-step sequence: a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation. mdpi.com In the first step, the 1,3-dione (or a related active methylene compound like 1,3-indanedione) undergoes a Knoevenagel condensation with an aldehyde. This reaction forms an α,β-unsaturated system.

The subsequent cyclopropanation of the resulting alkene is achieved using a sulfur ylide, such as dimethylsulfoxonium methylide. mdpi.com The ylide adds to the electron-deficient double bond (Michael addition) and then undergoes an intramolecular nucleophilic substitution to form the three-membered cyclopropane (B1198618) ring, resulting in a spiro compound where the cyclopropane ring shares a carbon atom with the original cyclohexanedione ring. This process allows for the diastereoselective synthesis of complex spiro-annulated products. researchgate.net

The table below outlines a representative reaction for spirocyclopropane formation.

| Starting Material Class | Reaction Sequence | Key Reagents | Product Class |

| 1,3-Dione | 1. Knoevenagel Condensation | 1. Aldehyde, Base (e.g., Piperidine) | Spirocyclopropyl-1,3-dione |

| 2. Corey-Chaykovsky Reaction | 2. Dimethylsulfoxonium methylide |

Condensation and Annulation Reactions Leading to Fused Heterocyclic Systems

The this compound scaffold is an excellent precursor for constructing fused heterocyclic and polycyclic systems through condensation and annulation reactions. The presence of multiple carbonyl groups and an active methylene position provides the necessary functionality for ring-forming sequences.

Annulation Reactions: A prominent example of an annulation reaction is the Robinson annulation. This powerful method combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com In this sequence, the enolate of the 1,3-dione acts as the Michael donor, adding to an α,β-unsaturated ketone like methyl vinyl ketone (MVK). libretexts.orglibretexts.org The resulting 1,5-diketone intermediate then undergoes a base-catalyzed intramolecular aldol condensation, followed by dehydration, to yield a fused cyclohexenone ring system. libretexts.orglibretexts.org This reaction has been fundamental in the synthesis of steroids and other complex natural products. wikipedia.org

Condensation Reactions: Condensation reactions with binucleophilic reagents are a direct route to fused heterocyclic systems. For example, reacting 2-acetyl-cyclohexane-1,3-dione derivatives with hydrazines leads to the formation of fused pyrazole (B372694) rings. journalcra.com The reaction proceeds through initial condensation at one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring fused to the cyclohexane core. Similarly, condensation with hydroxylamine (B1172632) can yield fused isoxazole (B147169) systems, while reactions with reagents like o-phenylenediamine (B120857) can produce fused benzodiazepines. researchgate.net

The following table provides examples of fused systems synthesized from 1,3-dione precursors.

| Reaction Type | Reactant Partner | Fused Ring System Formed |

| Robinson Annulation | α,β-Unsaturated Ketone (e.g., MVK) | Cyclohexenone |

| Condensation | Hydrazine Derivatives | Pyrazole |

| Condensation | Hydroxylamine | Isoxazole |

| Condensation | o-Phenylenediamine | Benzodiazepine |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetyl 5 Methylcyclohexane 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a cornerstone in the definitive structural assignment of 2-Acetyl-5-methylcyclohexane-1,3-dione, offering precise insights into the proton and carbon environments within the molecule.

¹H NMR Chemical Shift and Coupling Constant Analysis for Protons in the Cyclohexanedione Ring and Acetyl Group

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals a distinct set of signals that correspond to the different proton environments in the molecule. A prominent feature is a sharp singlet observed at approximately 17.91 ppm. This significant downfield shift is characteristic of an enolic proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl groups of the acetyl and cyclohexanedione moieties.

The protons of the acetyl group give rise to a singlet at around 2.37 ppm. The methylene (B1212753) protons on the cyclohexanedione ring appear as two triplets. The triplet at approximately 2.67 ppm (J = 6.4 Hz) and the triplet at 2.60 ppm (J = 6.2 Hz) are attributed to the two sets of methylene protons adjacent to the carbonyl groups. A multiplet observed between 1.83 and 1.88 ppm corresponds to the remaining protons on the cyclohexanedione ring.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 17.91 | Singlet | - | Enolic OH |

| 2.67 | Triplet | 6.4 | Ring CH₂ |

| 2.60 | Triplet | 6.2 | Ring CH₂ |

| 2.37 | Singlet | - | Acetyl CH₃ |

| 1.88 - 1.83 | Multiplet | - | Ring CH and CH₃ |

Note: Data obtained from a study by Armaly, A. M. (2013).

¹³C NMR for Carbon Skeleton Elucidation and Carbonyl Resonance Identification

For 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione (B154924), the carbonyl carbons appear at approximately 202.3, 197.8, and 195.1 ppm. umich.edu The carbon of the acetyl methyl group is observed around 30.6 ppm, while the methylene carbons of the ring are found at approximately 52.4 and 46.8 ppm. nih.gov The quaternary carbon at the 5-position is located at 30.6 ppm. nih.gov It is anticipated that the carbon skeleton of this compound would exhibit a similar pattern, with adjustments for the substitution of one methyl group with a proton at the 5-position.

Table 2: Representative ¹³C NMR Data for 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione

| Chemical Shift (δ) ppm | Assignment |

| 202.3, 197.8, 195.1 | C=O (Carbonyls) |

| 112.3 | Enolic C=C |

| 52.4, 46.8 | Ring CH₂ |

| 30.6 | Quaternary C and Acetyl CH₃ |

Note: This data is for the analog 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione and serves as an illustrative example. umich.edunih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unequivocally establishing the connectivity within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) provides the exact mass of the molecule, which in turn allows for the determination of its elemental composition. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ (C₉H₁₃O₃) is 169.0865. Experimental findings from HRMS analysis have confirmed this, with a found value of 169.0859, which is in close agreement with the theoretical mass, thereby confirming the elemental formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Found Exact Mass |

| [M+H]⁺ | 169.0865 | 169.0859 |

Note: Data obtained from a study by Armaly, A. M. (2013).

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification (e.g., Carbonyl Stretching Frequencies)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. In the case of this compound, the most prominent features in the IR spectrum are expected to be the stretching vibrations of the carbonyl (C=O) groups.

Due to the presence of three carbonyl groups and the enolization, a complex set of absorption bands is anticipated in the carbonyl region (1600-1800 cm⁻¹). For the analogous compound, 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione, IR spectra show strong absorption bands associated with the enaminodiketone system in the range of 1535-1670 cm⁻¹. cyberleninka.ru The broadness and complexity of these bands are indicative of the delocalized electron system and the strong intramolecular hydrogen bonding.

Table 4: Expected IR Absorption Frequencies for the Carbonyl Region

| Frequency Range (cm⁻¹) | Assignment |

| ~1700 - 1730 | C=O stretch (non-conjugated ketone) |

| ~1650 - 1680 | C=O stretch (conjugated ketone) |

| ~1550 - 1650 | C=C stretch (enol) and C=O stretch (hydrogen-bonded) |

Note: These are general expected ranges for β-triketone systems and data from analogous compounds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The enol form of this compound contains a conjugated π-system, which is expected to give rise to characteristic UV-Vis absorption bands.

Specific UV-Vis data for the target compound is not available. However, studies on derivatives of the analogous 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione have reported UV absorption spectra recorded in ethanol, showing two absorption bands around 265 nm and 303 nm. cyberleninka.ru These absorptions are attributed to π → π* transitions within the conjugated enone system. The exact position and intensity of these bands for this compound would be influenced by the solvent and the specific electronic environment.

Table 5: Representative UV-Vis Absorption Data for a Derivative of an Analogous Compound

| Wavelength (λmax) nm | Solvent | Assignment |

| ~265 | Ethanol | π → π* transition |

| ~303 | Ethanol | π → π* transition |

Note: This data is for a derivative of the analog 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione and serves as an illustrative example. cyberleninka.ru

Computational Chemistry and Theoretical Studies on 2 Acetyl 5 Methylcyclohexane 1,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to elucidating the electronic structure and conformational landscape of 2-acetyl-5-methylcyclohexane-1,3-dione. These methods allow for a detailed exploration of the molecule's potential energy surface, identifying stable tautomers and conformers and providing a basis for understanding its chemical behavior.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and energy minimization of organic molecules, including β-diketones like this compound. This compound can exist in several tautomeric forms, primarily the diketo and various enol forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers.

For the parent compound, cyclohexane-1,3-dione, DFT studies have been performed to investigate its keto-enol tautomerism. researchgate.net Calculations at the B3LYP/6-31G* level of theory, both in the gas phase and in solution (using the IEF-PCM model), have been employed to optimize the geometries of the diketo and keto-enol forms. researchgate.net To improve the accuracy of the results, larger basis sets such as 6-311++G** are often utilized. researchgate.net These studies consistently predict the 1,3-diketo form to be the more stable tautomer for cyclohexane-1,3-dione in both the gas phase and various solvents. researchgate.net

The presence of the acetyl group at the 2-position and the methyl group at the 5-position in this compound introduces additional complexity. The acetyl group itself can participate in enolization, leading to a variety of possible enolic structures with intramolecular hydrogen bonding. DFT calculations are essential for mapping out these possibilities and identifying the global minimum energy structure. The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals like B3LYP and M06-2X often providing a good balance of accuracy and computational cost.

A generalized representation of the tautomeric forms of a 2-acyl-cyclohexane-1,3-dione is presented in the table below, which would be the subject of DFT analysis to determine their relative energies.

| Tautomeric Form | Key Structural Feature |

| Diketo | Both carbonyl groups on the cyclohexane (B81311) ring are C=O. |

| Enol 1 | Enolization of one of the ring carbonyls. |

| Enol 2 | Enolization of the other ring carbonyl. |

| Enol 3 | Enolization involving the acetyl group. |

While DFT is a widely used and efficient method, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for smaller, model systems. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly with large basis sets, can serve as benchmarks for DFT results.

For instance, high-accuracy G2MP2 calculations have been used to study the tautomerism of acetylacetone, a related acyclic β-diketone. researchgate.net These calculations can provide very accurate relative energies of tautomers and transition state barriers for their interconversion. researchgate.net Due to the computational expense of these methods, they are typically applied to simplified model systems that capture the essential chemical features of the larger molecule. For this compound, a suitable model system might be 2-acetylcyclohexane-1,3-dione or even a smaller fragment. The insights gained from these high-accuracy calculations can then be used to validate and refine the results from more computationally efficient DFT methods applied to the full molecule.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, identifying transition states, and calculating reaction barriers, it is possible to gain a detailed understanding of how a reaction proceeds.

The synthesis of this compound and its derivatives involves several key chemical transformations. Computational modeling can be used to investigate the mechanisms of these reactions, such as the acylation of 5-methylcyclohexane-1,3-dione (B151930). By locating the transition state structures for each step of the proposed mechanism and calculating the corresponding activation energies, the most favorable reaction pathway can be determined.

For the related process of keto-enol tautomerization in cyclohexane-1,3-dione, DFT calculations have been used to characterize the transition state for the interconversion. researchgate.net These studies have shown that the direct interconversion in the gas phase has a very high energy barrier, which is significantly lowered by the presence of a water molecule that facilitates proton transfer. researchgate.net Similar computational strategies can be applied to the synthetic steps leading to this compound, providing valuable insights for optimizing reaction conditions.

The following table provides a hypothetical example of calculated energy barriers for a synthetic step, illustrating the type of data that can be obtained from such studies.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| C-acylation | DFT (B3LYP/6-31G) | 25.4 |

| O-acylation | DFT (B3LYP/6-31G) | 32.1 |

Many of the synthetic transformations involving this compound are likely to be catalyzed, for example, by acids or bases. Computational modeling can be used to study the role of the catalyst in detail. By analyzing the intermolecular interactions between the substrate and the catalyst, it is possible to understand how the catalyst stabilizes the transition state and lowers the activation energy of the reaction.

Energy decomposition analysis (EDA) is a powerful computational technique that can be used to break down the total interaction energy between two molecular fragments (e.g., the substrate and the catalyst) into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms. This allows for a quantitative assessment of the nature of the bonding and intermolecular forces at play. The distortion/interaction model is another useful approach where the activation energy is decomposed into the energy required to distort the reactants into their geometries in the transition state and the interaction energy between the distorted reactants. These analyses provide a deeper understanding of the catalytic cycle and can guide the design of more efficient catalysts.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry can also be used to predict the spectroscopic properties of molecules, such as their NMR, IR, and UV-Vis spectra. These predictions can be invaluable for the identification and characterization of new compounds and for the interpretation of experimental spectra.

The prediction of spectroscopic properties typically involves calculating the relevant molecular properties from the optimized geometry of the molecule. For example, NMR chemical shifts can be calculated by computing the nuclear magnetic shielding tensors, while IR spectra can be simulated from the calculated vibrational frequencies and intensities. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate UV-Vis spectra.

For derivatives of cyclohexane-1,3-dione, computational methods have been used to calculate various electronic and physicochemical properties, which are related to their spectroscopic characteristics. nih.gov By comparing the predicted spectra with experimental data, it is possible to confirm the structure of a synthesized compound and to gain insights into its electronic structure and bonding.

The table below shows a hypothetical comparison of experimental and computationally predicted spectroscopic data.

| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |

| ¹H NMR (δ, ppm) | 3.5 (CH) | 3.6 |

| ¹³C NMR (δ, ppm) | 205 (C=O) | 203 |

| IR (cm⁻¹) | 1710 (C=O stretch) | 1715 |

| UV-Vis (λmax, nm) | 280 | 275 |

Computational NMR Chemical Shift Prediction for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. The prediction of NMR chemical shifts through computational methods has become an invaluable tool for verifying proposed structures and assigning experimental spectra. Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR parameters due to its favorable balance of accuracy and computational cost.

The general workflow for predicting the NMR chemical shifts of this compound would involve several key steps. First, the three-dimensional structure of the molecule is optimized using a selected level of theory, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d)). This process finds the lowest energy conformation of the molecule. Following geometry optimization, the NMR shielding tensors are calculated for the optimized structure, typically employing the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

These predicted chemical shifts can then be compared with experimental data to confirm the structural assignment. While detailed computational NMR studies for this compound are not readily found in the literature, experimental ¹H NMR data has been reported.

| Proton Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Enolic OH | 17.91 (s, 1H) | umich.edu |

| CH₂ | 2.70 (ddd, J = 17.8, 4.0, 2.1 Hz) | nih.gov |

| CH₂ | 2.67 (t, J = 6.4 Hz, 2H) | umich.edu |

| CH₂ | 2.60 (t, J = 6.2 Hz, 2H) | umich.edu |

| Acetyl CH₃ | 2.37 (s, 3H) | umich.edu |

| Ring CH | 1.88 – 1.83 (m) | umich.edu |

| Ring CH₃ | 1.08 |

Vibrational Frequency Analysis to Support IR Assignments

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. Computational vibrational frequency analysis can greatly aid in the interpretation of experimental IR spectra by providing a theoretical spectrum that can be compared with the experimental one.

Similar to NMR predictions, the process begins with the optimization of the molecular geometry using a method like DFT. Following this, a frequency calculation is performed on the optimized structure. This calculation determines the normal modes of vibration and their corresponding frequencies. The output provides a list of vibrational frequencies and their intensities, which can be used to generate a theoretical IR spectrum.

For this compound, such a calculation would predict the stretching and bending frequencies for its various functional groups, including the carbonyl (C=O) groups of the dione (B5365651) and the acetyl moiety, the C-C and C-H bonds of the cyclohexane ring, and the methyl groups. By comparing the calculated frequencies and intensities with an experimental IR spectrum, each absorption band in the experimental spectrum can be assigned to a specific vibrational mode of the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.

Although specific computational vibrational frequency analyses for this compound are not prominent in the available literature, this theoretical approach remains a standard and powerful method for the structural characterization of organic compounds.

Applications of 2 Acetyl 5 Methylcyclohexane 1,3 Dione in Synthetic Organic Chemistry

Utilization as a Key Intermediate in Multi-Step Organic Syntheses

Multi-step synthesis is a foundational strategy in chemistry for creating complex molecules from simpler starting materials through a sequence of chemical reactions. vapourtec.com In this context, 2-Acetyl-5-methylcyclohexane-1,3-dione and its analogues function as crucial intermediates. The reactivity of the cyclohexane-1,3-dione scaffold, combined with the acetyl group at the 2-position, provides multiple reaction sites for chemists to exploit.

The dione (B5365651) structure exists in a keto-enol tautomeric equilibrium, with the enol form being a key reactive species. This enol can undergo various transformations, including O-alkylation, C-alkylation, and acylation, allowing for the stepwise and controlled introduction of new functional groups. The acetyl group can also participate in reactions, such as condensation or reduction, further expanding the synthetic possibilities. This versatility allows the compound to be integrated into complex reaction sequences, where each functional group is selectively manipulated to build up the target molecule step-by-step.

**6.2. Building Blocks for Complex Organic Architectures

The inherent structural features of this compound make it an ideal starting point for the synthesis of intricate and biologically significant molecules, including terpenoids, steroids, and other natural products.

Cyclohexane-1,3-dione derivatives are well-established precursors for the synthesis of steroidal frameworks. google.com The core six-membered ring of the dione serves as a foundational component, often representing the A-ring or C-ring of the final steroid. A notable example is the twelve-step total synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione, a complex steroid. In this synthesis, a close analogue, 2-methylcyclohexane-1,3-dione (B75653), was utilized as a key starting material, demonstrating the crucial role of this scaffold in constructing the intricate polycyclic system of steroids. cdnsciencepub.com The strategic placement of functional groups on the dione ring allows for regio- and stereocontrolled annulation reactions to build the adjacent rings of the steroid nucleus.

The 2-acyl-cyclohexane-1,3-dione core is not only a synthetic tool but is also found within natural products. A class of 2,5-dialkylcyclohexan-1,3-diones, named chiloglottones, have been identified as natural products that play a role in the pollination of certain orchids. nih.gov This discovery highlights the biosynthetic relevance of this chemical scaffold and inspires its use in the laboratory synthesis of natural products and their analogues.

Chemists utilize this "privileged scaffold" to synthesize congeners of natural products with potential biological activities. For instance, derivatives of 2-acyl-cyclohexane-1,3-diones have been synthesized and tested for their herbicidal properties, drawing inspiration from the natural product leptospermone. nih.govresearchgate.net These synthetic efforts often involve modifying the acyl side chain or the substituents on the cyclohexane (B81311) ring to optimize biological activity, demonstrating the compound's utility in creating diverse libraries of natural product analogues. nih.gov

Design and Synthesis of Novel Chemical Scaffolds and Functional Materials (General Chemical Applications)

The versatile reactivity of this compound extends to the creation of novel chemical scaffolds and materials beyond the realm of natural products. The ability to selectively modify the core structure allows for the development of molecules with tailored properties for various applications.

Derivatives of this scaffold are used in medicinal chemistry and materials science. For example, the related compound 2-acetyl-5,5-dimethylcyclohexane-1,3-dione (B154924) is a precursor for synthesizing diynes, which are important building blocks for complex molecules in pharmaceuticals and materials science. smolecule.com Furthermore, the dione functionality allows these compounds to act as dienophiles in Diels-Alder reactions, a powerful cycloaddition reaction for forming six-membered rings and constructing complex cyclic systems. smolecule.com This reactivity enables the generation of diverse molecular frameworks that can be explored for new functions. Research has also shown that modifying the acyl group, for instance by introducing perfluoroalkyl chains, can lead to novel scaffolds with potential applications in medicinal chemistry, such as the synthesis of diazepinones and other heterocyclic systems. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-Acetyl-5-methylcyclohexane-1,3-dione, and what catalysts are typically employed?

The synthesis often involves alkylation or acylation of cyclohexane-1,3-dione derivatives. For example, 5-acetyl-1,3-dioxane derivatives can be synthesized via acid-catalyzed reactions using toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus for water removal . Alkylation reactions may employ 2,4-dinitrophenyl hydrazine derivatives to stabilize intermediates . Key challenges include controlling regioselectivity and minimizing side reactions, which require precise stoichiometric ratios and temperature control.

Q. How can researchers characterize the structural purity of this compound?

Structural characterization typically combines spectroscopic methods:

- NMR : and NMR identify substituent positions (e.g., acetyl and methyl groups on the cyclohexane ring) .

- X-ray crystallography : Resolves stereochemistry and confirms ring conformation, as seen in related cyclohexane-dione derivatives .

- Mass spectrometry : Validates molecular weight (e.g., molecular ion peaks matching CHO) .

Q. What are the standard protocols for evaluating the biological activity of this compound?

Biological assays often include:

- Antimicrobial testing : Disk diffusion or microbroth dilution against bacterial/fungal strains, comparing inhibition zones to standard drugs like ampicillin .

- Anticancer screening : MTT assays on cell lines to measure IC values, with structural analogs showing activity via interference with metabolic pathways .

- Enzyme inhibition studies : Kinetic assays to assess interactions with targets like hydrolases or oxidoreductases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key strategies:

- Catalyst selection : Lewis acids (e.g., BF) enhance electrophilic substitution, while Brønsted acids (e.g., p-toluenesulfonic acid) improve acetalization efficiency .

- Byproduct management : Use of Dean-Stark traps to remove water shifts equilibrium toward product formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation reactions .

Q. How should researchers address contradictory data in spectroscopic analysis or biological assays?

Contradictions often arise from:

- Impurity interference : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Solvent effects in NMR : Use deuterated solvents and compare data with computational predictions (e.g., PubChem’s SMILES-based models) .

- Biological variability : Validate assays with positive/negative controls and replicate experiments across multiple cell lines or microbial strains .

Q. What structural modifications enhance the compound’s bioactivity or stability?

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) at the 5-position improves metabolic stability .

- Ring functionalization : Adding hydroxyalkyl groups increases water solubility, as seen in 5-hydroxyalkyl-1,3-dioxane derivatives .

- Steric hindrance : Bulky substituents (e.g., cyclopropyl) reduce unintended ring-opening reactions .

Q. What are the mechanistic insights into side reactions during synthesis?

Common side reactions include:

- Over-oxidation : Uncontrolled oxidation of acetyl groups to carboxylic acids, mitigated by using mild oxidizing agents (e.g., PCC) .

- Ketal hydrolysis : Acidic conditions may cleave the dioxane ring; neutral pH buffers stabilize intermediates .

- Polymerization : Trace metals in catalysts can initiate oligomerization; chelating agents (e.g., EDTA) suppress this .

Q. How can computational methods aid in predicting reactivity or bioactivity?

- DFT calculations : Optimize transition-state geometries for acetylation/alkylation steps (B3LYP/6-31G** level) .

- Docking simulations : Predict binding affinity to biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial potency .

Methodological Guidance

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

- Chromatography : Flash chromatography with gradient elution (hexane:ethyl acetate 4:1 to 1:1) resolves acetylated byproducts .

- Crystallization : Use ethanol/water mixtures to induce crystallization, monitored by TLC (R ~0.4 in 1:1 hexane:EtOAc) .

- Distillation : Short-path distillation under reduced pressure (0.1 mmHg) isolates volatile impurities .

Q. How to design experiments investigating substituent effects on the compound’s physicochemical properties?

- Systematic variation : Synthesize analogs with methyl, ethyl, and cyclopropyl groups at the 5-position .

- Property mapping : Measure logP (octanol/water partitioning), melting points, and UV-Vis spectra to correlate structure with solubility and stability .

- Kinetic studies : Compare reaction rates of substituted derivatives in acetylation to identify steric/electronic influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.